Hongoquercin B
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Overview
Description
Hongoquercin B is a natural product found in Agaricus with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Cascade Polyketide and Polyene Cyclizations : Hongoquercin B's total synthesis was achieved using a palladium-catalyzed decarboxylative π-farnesyl rearrangement of a diketo-dioxinone ester, aromatization, and cationic diene-epoxide cyclization. This simplified the synthesis of terpenoid resorcylate natural products (Barrett & Barrett, 2014).
- Biomimetic Synthesis Strategies : (+)-Hongoquercin A and B were synthesized from trans,trans-farnesol using polyketide aromatization and subsequent polyene functionalization. This involved a Pd(0)-catalyzed decarboxylative rearrangement, aromatization, and cationic cyclization to form the natural product cores (Ma et al., 2018).
Biological Activities
- Antibacterial Properties : this compound was isolated from fungus extracts and showed moderate activity against gram-positive bacteria. It belongs to a class of compounds found in brown algae and dictyoceratid sponges (Roll, Manning, & Carter, 1998).
Mechanistic Insights
- Cationic Cycloaddition Pathways : An unusual cationic [2 + 2] cycloaddition pathway led to a divergent total synthesis of hongoquercin A and other compounds, highlighting a unique pathway in the biosynthesis of terpenoids (Kurdyumov & Hsung, 2006).
Fermentation and Production
- Fermentation for Antibacterial Agents : The fermentation of the fungus LL-23G227 produced hongoquercins A and B. Optimal conditions for antibiotic production were identified, and the compounds showed bactericidal action suggesting membrane damage (Abbanat, Singh, & Greenstein, 1998).
Derivatives and Analogues
- Late-Stage Derivatization : A range of hongoquercin analogs was synthesized using gold-catalyzed enyne cyclization reactions and further derivatization. The parent enyne resorcylate precursors were biomimetically synthesized, showcasing the versatility of hongoquercin's structure (Mies, White, Parsons, & Barrett, 2020).
Properties
Molecular Formula |
C25H34O6 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(3S,4aR,6aR,12aR,12bS)-3-acetyloxy-11-hydroxy-4,4,6a,9,12b-pentamethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-10-carboxylic acid |
InChI |
InChI=1S/C25H34O6/c1-13-11-16-15(21(27)20(13)22(28)29)12-18-24(5)9-8-19(30-14(2)26)23(3,4)17(24)7-10-25(18,6)31-16/h11,17-19,27H,7-10,12H2,1-6H3,(H,28,29)/t17-,18+,19-,24-,25+/m0/s1 |
InChI Key |
JJEZUNHVLOCFHS-KSDLHCFASA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCC(C(C4CCC3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O |
Synonyms |
hongoquercin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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